molecular formula C16H18N4O2S B2531088 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053084-07-3

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2531088
CAS No.: 1053084-07-3
M. Wt: 330.41
InChI Key: DNRIAOQOCAOMPF-UHFFFAOYSA-N
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Description

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • Isobutyl substituent at position 2 of the imidazole ring, which enhances lipophilicity compared to smaller alkyl groups (e.g., methyl or benzyl) .
  • Thioacetamide group at position 5, which facilitates hydrogen bonding and sulfur-based interactions with biological targets .
  • 3-Oxo-2,3-dihydroimidazo[1,2-c]quinazoline scaffold, a rigid heterocyclic system that may influence conformational stability and target selectivity .

Properties

IUPAC Name

2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-9(2)7-12-15(22)20-14(18-12)10-5-3-4-6-11(10)19-16(20)23-8-13(17)21/h3-6,9,12H,7-8H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIAOQOCAOMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of PI3K and HDAC. PI3K is involved in cell growth and survival pathways, while HDAC regulates gene expression by modifying chromatin structure. By inhibiting these enzymes, 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Modified Imidazo[1,2-c]quinazoline Substituents

Compound Name Core Structure Substituents (Position) Molecular Weight Key Differences vs. Target Compound
N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide Imidazo[1,2-c]quinazolinone 2-Methyl, 5-thioacetamide 424.5 Smaller methyl group reduces lipophilicity
2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide Imidazo[1,2-c]quinazolinone 2-Benzyl, 5-thioacetamide 402.4 Benzyl group increases aromatic interactions

Key Findings :

  • The isobutyl group in the target compound likely improves membrane permeability compared to methyl .
  • Benzyl-substituted analogs may exhibit stronger π-π stacking with protein targets but could face metabolic instability .

Compounds with Different Heterocyclic Cores

Compound Class Core Structure Example Compound (Evidence ID) Molecular Weight Reported Activity
Triazino[5,6-b]indole derivatives Triazino[5,6-b]indole Compound 23 ~450 (estimated) Antibacterial (purity >95%)
Triazino[2,3-c]quinazoline derivatives Triazino[2,3-c]quinazoline 2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamides Varies Anticancer (IC₅₀: 1–10 μM)
Triazole derivatives 1,2,4-Triazole AS111 ~350 (estimated) Anti-inflammatory (1.28x diclofenac)

Key Findings :

  • Triazino[2,3-c]quinazoline analogs demonstrate potent anticancer activity, attributed to their planar heterocyclic systems and thioacetamide-mediated target binding .
  • Triazole-based compounds like AS111 highlight the role of the thioacetamide group in modulating anti-inflammatory responses .

Functional Group Variations in Thioacetamide Derivatives

Functional Group Modification Example Compound (Evidence ID) Impact on Activity
Aryl substituents (e.g., phenoxy, bromophenyl) Compounds 24–27 Enhanced target selectivity but reduced solubility
Heterocyclic amines (e.g., thiazole, benzothiazole) 3.1–5.9 Improved cytotoxicity via azole fragment interactions

Key Findings :

  • Bromophenyl substituents (e.g., Compound 26 ) may enhance halogen bonding with hydrophobic protein pockets.
  • Thiazole/thiadiazole fragments in triazinoquinazoline derivatives amplify antitumor activity by engaging in additional hydrogen bonds .

Discussion of Research Trends and Gaps

  • Synthetic Efficiency : The target compound’s synthesis route is unspecified in the evidence, but related imidazoquinazoline derivatives are synthesized via alkylation or carbonyldiimidazole methods with yields >70% .
  • Biological Data: While the target compound lacks explicit activity data, structural parallels to anticancer triazinoquinazolines and anti-inflammatory triazoles warrant further testing.
  • Structure-Activity Relationship (SAR) : The isobutyl group’s steric effects and the thioacetamide’s hydrogen-bonding capacity are critical for optimizing pharmacokinetics and target affinity.

Biological Activity

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer therapy. Its structure features an imidazoquinazoline moiety, which has been associated with various biological activities, especially as inhibitors of key enzymes involved in cancer progression.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S with a molecular weight of approximately 450.56 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₄O₃S
Molecular Weight450.56 g/mol
CAS Number1173761-73-3

The primary biological activity of this compound is attributed to its dual inhibitory action on phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets are critical in various signaling pathways that regulate cell growth, survival, and apoptosis.

  • PI3K Inhibition : PI3K is involved in cellular processes such as growth and proliferation. Inhibition leads to reduced survival signals in cancer cells.
  • HDAC Inhibition : HDACs play a role in modifying chromatin structure and gene expression. Their inhibition can reactivate tumor suppressor genes and induce apoptosis in malignant cells.

Biological Activity Studies

Research has demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines.

Case Studies

  • Anticancer Activity : A study evaluated the compound's efficacy against multiple cancer cell lines using the National Cancer Institute (NCI) protocols. Results indicated significant cytotoxicity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.250.25 to 13.50μM13.50\mu M across different cancer types including colon and ovarian cancers .
    Cancer TypeGI50 Value (μM)
    Colon Cancer0.41 - 0.69
    Melanoma0.48 - 13.50
    Ovarian Cancer0.25 - 5.01
  • Mechanistic Insights : Interaction studies have shown that the compound binds effectively to target proteins like PI3K and HDAC, which was confirmed through biochemical assays and molecular docking studies.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific modifications to the imidazoquinazoline core can enhance biological activity. For instance, substituents at certain positions on the quinazoline ring can significantly affect the binding affinity and inhibitory potency against PI3K and HDAC.

Q & A

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
  • Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites that may explain reduced in vivo activity .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
Solubility (DMSO)25 mg/mL (estimated from analogs)
LogP (octanol-water)~2.8 (predicted via ChemAxon)
Melting Point258–259°C (analog data)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
1H/13C NMRStructural confirmation
HPLC-PDAPurity assessment (>95%)
ESI-MSMolecular weight verification

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